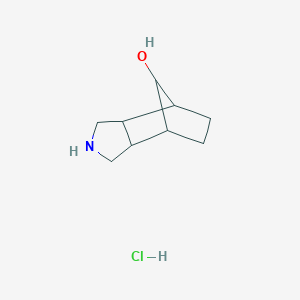
Octahydro-1H-4,7-methanoisoindol-8-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-azatricyclo[5210,2,6]decan-10-ol hydrochloride is a complex organic compound characterized by a rigid tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride typically involves multiple steps. One common method starts with the preparation of a chiral, N-Boc-protected ketone intermediate. This intermediate is synthesized from inexpensive endo-carbic anhydride through a series of reactions, including enantioselective synthesis, which ensures the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as ketones or aldehydes.
Reduction: This can convert ketones or aldehydes back to alcohols.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
科学的研究の応用
4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to disrupt cell membrane permeability, leading to cell death . In antiviral applications, it may inhibit viral replication by interfering with viral enzymes or receptors .
類似化合物との比較
4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride can be compared with other tricyclic compounds, such as:
4-azatricyclo[5.2.1.0,2,6]decan-8-one: This compound has a similar tricyclic structure but differs in its functional groups, leading to different chemical properties and applications.
10-(diphenylmethylene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: This derivative has shown significant antimicrobial and antiviral activities, highlighting the potential of tricyclic structures in medicinal chemistry.
The uniqueness of 4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C9H16ClNO |
|---|---|
分子量 |
189.68 g/mol |
IUPAC名 |
4-azatricyclo[5.2.1.02,6]decan-10-ol;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-9-5-1-2-6(9)8-4-10-3-7(5)8;/h5-11H,1-4H2;1H |
InChIキー |
LNPZXJUUIVMGKM-UHFFFAOYSA-N |
正規SMILES |
C1CC2C3CNCC3C1C2O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


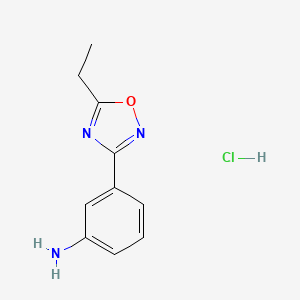
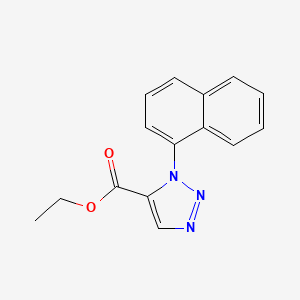
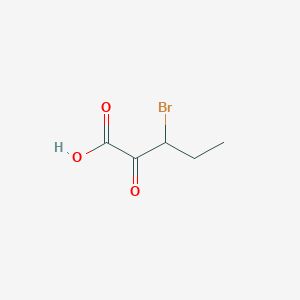
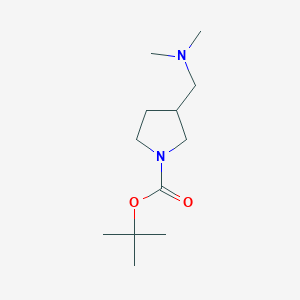


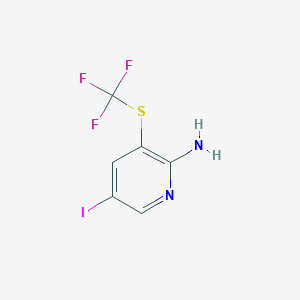
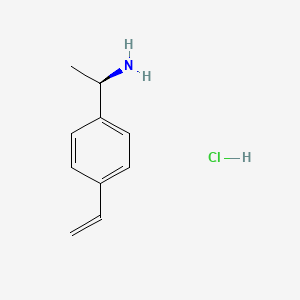

![Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)](/img/structure/B13653337.png)

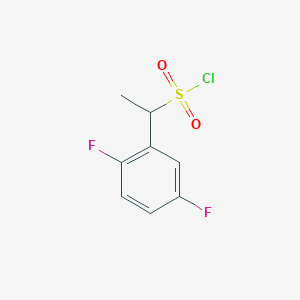
![6-Fluoro-2-methylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13653365.png)
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)
